Sodium orthovanadate dodecahydrate
Description
Properties
IUPAC Name |
trisodium;trioxido(oxo)vanadium;dodecahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Na.12H2O.4O.V/h;;;12*1H2;;;;;/q3*+1;;;;;;;;;;;;;;3*-1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULDOELCMZPLPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.[O-][V](=O)([O-])[O-].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H24Na3O16V | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Alkaline Fusion of Vanadium(V) Oxide and Sodium Carbonate
The anhydrous form of sodium orthovanadate () is commonly synthesized through high-temperature fusion of vanadium(V) oxide () and sodium carbonate (). This method, detailed in Supniewski’s Inorganic Preparative Chemistry , involves the following steps:
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Stoichiometric Mixing : Combine of and of in a nickel crucible.
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Fusion : Heat the mixture at until a homogeneous melt forms, free of bubbles.
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Cooling and Hydration : Pour the melt onto a cold plate, allowing it to solidify into a colorless mass. The intermediate product transitions through dark green and yellow phases before stabilizing as anhydrous .
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Crystallization : Dissolve the pulverized melt in minimal cold water, filter, and layer with ethanol to precipitate . Adjusting the ethanol-to-water ratio and crystallization time can yield the dodecahydrate form .
Critical Parameters :
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Temperature Control : Excess heat degrades vanadate ions into polyvanadates.
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Solvent Composition : Ethanol induces supersaturation, favoring hydrate formation. Higher ethanol volumes ( ethanol-to-water) promote over higher hydrates .
| Parameter | Value/Range | Impact on Product |
|---|---|---|
| Fusion Temperature | Ensures complete decarbonation | |
| Ethanol Volume | 3–4× water volume | Controls hydrate stoichiometry |
| Crystallization Time | 24–48 hours | Maximizes crystal size/purity |
A widely cited method involves dissolving in concentrated sodium hydroxide ():
Procedure :
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Dissolution : Gradually add to a boiling solution (), maintaining a final pH of 10–12.
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Depolymerization : Boil the solution until decavanadate ions () depolymerize into monomeric , indicated by a color shift from yellow to colorless .
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Crystallization : Concentrate the solution under reduced pressure and cool to to precipitate .
Validation :
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pH Dependence : At pH < 9, polyvanadates dominate, necessitating repeated boiling and pH adjustment to stabilize .
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Yield Optimization : Slow cooling () increases crystal size, achieving yields of 75–85% .
Conversion from Sodium Pyrovanadate
Sodium pyrovanadate () serves as a precursor for through alkaline hydrolysis:
Steps :
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Preparation of : Heat with in a 1:2 molar ratio at .
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Hydrolysis : Dissolve in excess (), reflux for 2 hours, and filter.
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Crystallization : Evaporate the filtrate at until crystals form .
Advantages :
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Purity : Avoids intermediate hydrates, yielding >90% .
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Scalability : Suitable for industrial batches due to minimal side products.
Hydration State Control and Analytical Characterization
The hydration state of sodium orthovanadate depends on crystallization conditions:
| Hydrate Form | Synthesis Condition | Stability |
|---|---|---|
| Crystallization from (pH 10–12) | Stable at | |
| Ethanol precipitation (3:1 ethanol:water) | Converts to 12H2O on drying |
Analytical Techniques :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Sodium orthovanadate dodecahydrate undergoes several types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to the variable oxidation states of vanadium.
Substitution: It can undergo substitution reactions where the vanadate ion is replaced by other anions or ligands.
Common Reagents and Conditions
Common reagents used in reactions with sodium orthovanadate include acids and bases, which can alter the pH and lead to the formation of different vanadate species. For example, at high pH, VO₄³⁻ ions exist in equilibrium with HVO₄²⁻, while at lower pH, condensation reactions can lead to the formation of polyoxovanadates .
Major Products Formed
The major products formed from reactions involving sodium orthovanadate depend on the specific reaction conditions. For instance, in acidic conditions, decavanadate species may form, while in basic conditions, monovanadate species are more prevalent .
Scientific Research Applications
Biochemical Applications
1.1 Enzyme Inhibition
Sodium orthovanadate dodecahydrate is widely recognized for its role as a competitive inhibitor of various phosphatases, particularly protein-tyrosine phosphatases (PTPs). These enzymes play crucial roles in cellular signaling by removing phosphate groups from tyrosine residues on proteins. The inhibition of PTPs by sodium orthovanadate mimics the action of phosphate, thus altering signaling pathways involved in cell proliferation and differentiation .
- Mechanism of Action : The compound acts by binding to the active site of PTPs, effectively blocking substrate access and leading to increased phosphorylation levels within cells. This property makes it a valuable tool for studying signal transduction mechanisms .
1.2 Cancer Research
In cancer research, sodium orthovanadate has been employed to explore mechanisms of apoptosis and cell migration. Studies have shown that it can suppress p53-mediated apoptosis triggered by radiation exposure, thereby reducing the adverse effects associated with hematopoietic syndrome in irradiated models . Additionally, when combined with menadione, it has been observed to prevent the migration of glioma cells in response to anti-cancer drugs, suggesting potential applications in cancer therapy .
Energy Storage Applications
2.1 Sodium-Ion Batteries
This compound is being investigated as a precursor for synthesizing materials used in sodium-ion batteries (NIBs), which are considered promising alternatives to lithium-ion batteries due to their abundance and lower cost. Recent studies have demonstrated that sodium vanadium fluorophosphates (NVFPs), derived from sodium orthovanadate, exhibit enhanced electrochemical performance as cathode materials .
- Electrochemical Performance : The synthesized NVFPs showed a capacity exceeding theoretical limits due to improved crystallization and additional sodium storage sites during synthesis. This advancement indicates the potential for industrial applications in large-scale energy storage systems .
Synthesis and Material Science
3.1 Catalysis
Sodium orthovanadate serves as a precursor in the synthesis of various vanadium-based catalysts used in organic reactions. For instance, it can be transformed into vanadium-MCM-48, which is utilized as a catalyst for the oxidation of styrene to benzaldehyde . This application highlights its significance in green chemistry and sustainable processes.
3.2 Nanomaterials
The compound is also instrumental in producing nanostructured vanadium oxide materials through methods such as glycothermal synthesis. These nanorods exhibit unique properties suitable for applications in electronics and photonics .
Summary Table of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Biochemistry | Inhibitor of protein-tyrosine phosphatases | Alters phosphorylation signaling pathways |
| Cancer Research | Suppression of p53-mediated apoptosis | Reduces radiation-induced damage |
| Energy Storage | Precursor for sodium vanadium fluorophosphates | Enhances electrochemical performance in NIBs |
| Catalysis | Catalyst for organic reactions | Facilitates oxidation reactions |
| Nanomaterials | Synthesis of nanostructured vanadium oxides | Unique electronic and photonic properties |
Mechanism of Action
The mechanism of action of sodium orthovanadate dodecahydrate involves its ability to mimic phosphate ions. This allows it to competitively inhibit enzymes that normally interact with phosphate, such as ATPases and phosphatases. By inhibiting these enzymes, sodium orthovanadate can disrupt various cellular processes, including signal transduction and energy metabolism .
Comparison with Similar Compounds
Table 1: Structural Comparison of Sodium Orthovanadate and Analogous Compounds
Key Differences :
Enzyme Inhibition
- PTP1B Inhibition : Sodium orthovanadate inhibits PTP1B with an IC₅₀ of 204.1 ± 25.15 nM, outperforming synthetic inhibitors like Compounds 4 (185.4 nM) and 5 (167.2 nM) in specificity .
- ATPase Inhibition : At 5 µM, it reduces intracellular K⁺ by blocking Na⁺/K⁺-ATPase, a mechanism absent in phosphate analogs like Na₃PO₄ .
Antidiabetic Effects
- In diabetic rats, sodium orthovanadate normalizes blood glucose without increasing insulin secretion, unlike vanadyl sulfate, which requires higher doses for similar effects .
Anticancer Activity
- Sodium orthovanadate induces apoptosis in sorafenib-resistant hepatocellular carcinoma (HCC) cells at 5 µM by suppressing HIF-1α/2α and GLUT1 .
- Comparatively, decavanadate (V₁₀O₂₈⁶⁻) shows stronger pro-apoptotic effects but higher toxicity .
Pharmacokinetics and Toxicity
Table 2: Tissue Accumulation and Toxicity of Vanadium Compounds
| Compound | Tissue Accumulation (50 ppm, 9 weeks) | Toxicity (LD₅₀, rats) |
|---|---|---|
| Sodium orthovanadate | Kidney > Bone > Liver | 5 mg/kg (i.p.) |
| Vanadyl sulfate | Liver > Kidney | 50 mg/kg (oral) |
Key Findings :
- Sodium orthovanadate accumulates preferentially in kidneys, causing diuresis at 5 mg/kg but nephrotoxicity at ≥20 mg/kg .
- Vanadyl sulfate exhibits faster clearance but lower efficacy in enzyme inhibition .
Research Advancements and Industrial Relevance
- Nanomaterial Synthesis: Sodium orthovanadate serves as a precursor for luminescent GdVO₄:Eu³⁺ nanoparticles, outperforming NaVO₃ in crystallinity and photostability .
- Catalysis : It enhances pigment synthesis in BiPO₄-based materials due to V⁵⁺ redox activity, unlike inert Na₃PO₄ .
Q & A
Q. What are the recommended handling and storage protocols for sodium orthovanadate dodecahydrate in laboratory settings?
this compound requires careful handling due to its hygroscopic nature and potential toxicity. Key protocols include:
- Storage : Keep in a tightly closed container at 10–30°C in a well-ventilated area to prevent moisture absorption and decomposition .
- Safety measures : Use PPE (gloves, lab coat), avoid inhalation/ingestion, and rinse skin immediately with water upon contact. For spills, use neutralization protocols (e.g., dilute with water and collect for hazardous waste disposal) .
- Disposal : Follow local regulations for vanadium-containing waste, as improper disposal can lead to environmental contamination .
Q. How is this compound synthesized, and what factors influence its hydrate stability?
The compound is typically synthesized by melting stoichiometric ratios of vanadium pentoxide (V₂O₅) and sodium carbonate (Na₂CO₃), producing Na₃VO₄, which is then hydrated. Key factors affecting hydrate stability include:
- Temperature : Higher temperatures favor anhydrous forms, while cooling concentrated solutions yields hydrates (e.g., dodecahydrate forms at ~78°C) .
- Alkalinity : Excess sodium hydroxide stabilizes the dodecahydrate form by suppressing hydrolysis to pyrovanadates .
Q. What are its primary applications in biochemical research?
- Enzyme inhibition : Acts as a competitive inhibitor of protein tyrosine phosphatases (PTPs), alkaline phosphatases (ALP), and ATPases by mimicking phosphate groups (IC₅₀ values vary by enzyme; e.g., 1–10 µM for PTP1B) .
- Cell signaling studies : Used to block radiation-induced p53-mediated apoptosis in cell cultures (typical concentration: 10–100 µM) .
- Buffering : Prepares termination solutions for kinase assays (e.g., insulin receptor studies) by chelating free phosphate .
Advanced Research Questions
Q. How should researchers address contradictory data on sodium orthovanadate’s effects on COX-2 expression across cell lines?
Studies show divergent outcomes:
- Macrophages (THP-1) : No significant COX-2 protein/mRNA changes at ≤80 nM, but increased PGE₂ synthesis via COX-1 activation .
- A549/HUVEC cells : Elevated COX-2 expression at higher concentrations (≥10 µM) . Methodological recommendations :
- Validate cell-specific responses using RT-PCR/Western blotting with β-actin normalization .
- Include selective COX-2 inhibitors (e.g., NS-398) to isolate COX-1 contributions .
Q. What experimental design considerations are critical when using sodium orthovanadate as a phosphatase inhibitor?
- Stock preparation : Dissolve in alkaline buffers (pH 10) to prevent polymerization; filter-sterilize (0.22 µm) .
- Concentration optimization : Titrate from 1–100 µM to balance inhibition efficacy and off-target effects (e.g., cytotoxicity at >200 µM) .
- Controls : Include inactive analogs (e.g., sodium metavanadate) to confirm specificity .
Q. How can this compound be utilized in synthesizing luminescent nanomaterials?
- Example application : Hydrothermal synthesis of GdVO₄:Eu³⁺/CDs nanocomposites for anti-counterfeiting.
- Protocol : Mix Na₃VO₄·12H₂O (99% purity) with gadolinium/europium nitrates in aqueous citrate solution at 180°C for 24 hrs. Adjust pH to 9–10 for optimal crystallinity .
- Characterization : Use XRD for phase purity and photoluminescence spectroscopy to quantify emission intensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
